molecular formula C18H11Cl2N3O B14806248 5-[2-(2-Chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile

5-[2-(2-Chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile

Cat. No.: B14806248
M. Wt: 356.2 g/mol
InChI Key: JGXBUBIAQKVEHO-UHFFFAOYSA-N
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Description

5-[2-(2-Chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile is a synthetic organic compound with the molecular formula C18H11Cl2N3O It is characterized by the presence of two chlorophenyl groups, an oxazole ring, and a carbonitrile group

Preparation Methods

The synthesis of 5-[2-(2-Chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile typically involves the reaction of 2-chlorobenzaldehyde with 2-chloroaniline to form an intermediate Schiff base. This intermediate is then subjected to cyclization with hydroxylamine hydrochloride to form the oxazole ring.

Chemical Reactions Analysis

5-[2-(2-Chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile undergoes various types of chemical reactions, including:

Scientific Research Applications

5-[2-(2-Chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-(2-Chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

5-[2-(2-Chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H11Cl2N3O

Molecular Weight

356.2 g/mol

IUPAC Name

5-[2-(2-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile

InChI

InChI=1S/C18H11Cl2N3O/c19-14-6-2-1-5-12(14)18-13(11-21)17(24-23-18)9-10-22-16-8-4-3-7-15(16)20/h1-10,22H

InChI Key

JGXBUBIAQKVEHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2C#N)C=CNC3=CC=CC=C3Cl)Cl

Origin of Product

United States

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